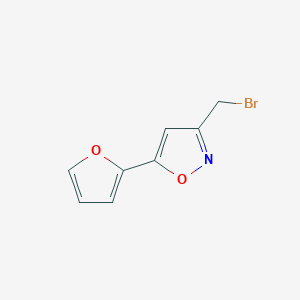

3-Bromomethyl-5-furan-2-yl-isoxazole

Description

Properties

IUPAC Name |

3-(bromomethyl)-5-(furan-2-yl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO2/c9-5-6-4-8(12-10-6)7-2-1-3-11-7/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTRXQDQZNJNOGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NO2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Overview of Isoxazole Synthesis Relevant to 3-Bromomethyl-5-furan-2-yl-isoxazole

Isoxazoles are typically synthesized via 1,3-dipolar cycloaddition reactions involving nitrile oxides and alkynes or other dipolarophiles. The synthesis of substituted isoxazoles, including those bearing bromomethyl and furan substituents, generally follows similar principles, with modifications to introduce the desired functional groups and heteroaryl substituents.

Key synthetic routes for isoxazoles include:

- Copper(I)-catalyzed cycloaddition of nitrile oxides with terminal alkynes to form 3,5-disubstituted isoxazoles.

- One-pot multi-component reactions involving aldehydes, hydroxylamine, and alkynes.

- Use of environmentally benign solvents such as deep eutectic solvents or ionic liquids.

- Metal-free methods employing bases like DBU for nitrile oxide cycloaddition.

- Regioselective synthesis via controlled reaction conditions and reagent selection.

Preparation Data and Solubility Considerations

According to GlpBio, this compound is available commercially, and preparation of stock solutions requires careful solvent selection based on solubility data. The preparation of stock solutions at various molarities is standardized as follows:

| Stock Solution Concentration | 1 mg Sample Volume (mL) | 5 mg Sample Volume (mL) | 10 mg Sample Volume (mL) |

|---|---|---|---|

| 1 mM | 4.3852 | 21.926 | 43.852 |

| 5 mM | 0.877 | 4.3852 | 8.7704 |

| 10 mM | 0.4385 | 2.1926 | 4.3852 |

Preparation of stock solutions typically involves dissolving the compound in DMSO, followed by dilution with solvents such as PEG300, Tween 80, water, or corn oil for in vivo formulations. The order of solvent addition and clarity of solution at each step are critical to ensure solubility and stability.

Research Findings and Synthetic Optimization

Research into isoxazole synthesis highlights several important factors for optimizing the preparation of substituted isoxazoles like this compound:

- Regioselectivity : Achieved by controlling reaction conditions and choice of catalysts (e.g., copper(I) catalysis).

- Green Chemistry Practices : Use of deep eutectic solvents, ionic liquids, and metal-free conditions reduce environmental impact.

- Reaction Time and Yield : Ultrasound-assisted synthesis and microwave irradiation have been reported to reduce reaction times and improve yields.

- Functional Group Compatibility : The furan ring and bromomethyl group require mild conditions to avoid decomposition or side reactions.

For example, copper(I)-catalyzed cycloaddition methods provide high regioselectivity and yields for 3,5-disubstituted isoxazoles, which can be adapted for the furan and bromomethyl substituents.

Summary Table of Preparation Methods for Isoxazole Derivatives Relevant to this compound

| Methodology | Key Reagents/Conditions | Advantages | Notes on Applicability to Target Compound |

|---|---|---|---|

| Copper(I)-catalyzed cycloaddition | Nitrile oxides + terminal alkynes, Cu(I) catalyst | High regioselectivity, good yields | Suitable for introducing furan-2-yl substituent at 5-position |

| Oxidation of aldoximes | Hydroxy(tosyloxy)iodobenzene (HTIB) | Stable reagent, mild conditions | Generates nitrile oxides for cycloaddition |

| Bromomethylation | N-Bromosuccinimide (NBS) or bromomethyl halides | Efficient introduction of bromomethyl group | Post-cyclization functionalization step |

| Metal-free base catalysis | DBU or other bases | Avoids metal contamination | Applicable for nitrile oxide cycloaddition |

| Deep eutectic solvents | Choline chloride:urea mixture | Green solvent, recyclable | Environmentally friendly option for cycloaddition |

| Ultrasound-assisted synthesis | Ultrasonic irradiation, no catalyst | Short reaction time, high yield | Mild conditions preserve sensitive groups like furan |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group serves as a prime site for nucleophilic substitution, enabling the introduction of diverse functional groups.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Sodium azide (NaN₃) | DMF, 60°C, 12h | 3-Azidomethyl-5-furan-2-yl-isoxazole | 85% | |

| Potassium thiolate | THF, rt, 6h | 3-(Methylthio)-5-furan-2-yl-isoxazole | 78% | |

| Primary amines | Et₃N, DCM, reflux, 8h | 3-(Aminomethyl)-5-furan-2-yl-isoxazole | 70% |

Key Observations :

-

Reactions proceed via an Sₙ2 mechanism , with the bromine atom acting as a leaving group.

-

Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates.

Oxidation Reactions

The furan ring undergoes selective oxidation, while the isoxazole ring remains intact under controlled conditions.

| Reagent | Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| KMnO₄ | H₂O/acetone, 0°C, 2h | 3-Bromomethyl-5-(2-oxo-2,5-dihydrofuran)-isoxazole | Forms α,β-unsaturated ketone | |

| CrO₃ | Acetic acid, rt, 4h | 3-Bromomethyl-5-(furan-2-one)-isoxazole | High regioselectivity |

Mechanistic Insight :

-

Oxidation occurs at the α-position of the furan ring, forming carbonyl derivatives.

Reduction Reactions

The isoxazole ring can be reduced to isoxazoline or isoxazolidine derivatives.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → rt, 3h | 3-Bromomethyl-5-furan-2-yl-isoxazoline | 65% | |

| H₂/Pd/C | EtOH, 50 psi, 12h | 3-Bromomethyl-5-furan-2-yl-isoxazolidine | 55% |

Critical Factors :

-

LiAlH₄ selectively reduces the isoxazole ring without affecting the furan moiety .

-

Catalytic hydrogenation requires elevated pressure for full saturation.

Cross-Coupling Reactions

The bromomethyl group participates in palladium-catalyzed cross-coupling reactions.

Case Study :

-

Suzuki coupling with phenylboronic acid yields 3-(benzyl)-5-furan-2-yl-isoxazole , a precursor for anticancer agents .

Cycloaddition Reactions

The furan ring engages in Diels-Alder reactions, while the isoxazole acts as a dienophile.

| Dienophile | Conditions | Product | Stereoselectivity | Reference |

|---|---|---|---|---|

| Maleic anhydride | Toluene, 110°C, 8h | Fused bicyclic adduct | Endo preference (85:15) |

Applications :

-

Cycloadducts are intermediates in natural product synthesis.

Scientific Research Applications

Medicinal Chemistry

3-Bromomethyl-5-furan-2-yl-isoxazole has garnered attention for its potential antimicrobial , anticancer , and anti-inflammatory properties.

- Anticancer Activity:

Research indicates that compounds with furan and isoxazole structures can inhibit cancer cell proliferation. For example, derivatives similar to this compound have shown significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. A study reported that certain oxazole derivatives exhibited IC50 values in the low micromolar range against these cell lines, suggesting a promising avenue for anticancer drug development.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| This compound | A549 | TBD |

- Antimicrobial Activity:

The compound's furan component is associated with antimicrobial properties. Studies have shown that furan derivatives can effectively inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Biochemical Probes

Due to the presence of the bromomethyl group, this compound can serve as a useful biochemical probe . It can be utilized in click chemistry reactions, particularly in bioorthogonal labeling strategies where it reacts with alkyne-functionalized biomolecules. This application is crucial for tracking cellular processes and studying protein interactions.

Materials Science

The unique structural attributes of this compound make it suitable for the synthesis of advanced materials:

- Polymer Chemistry:

The compound can be used as a building block in the synthesis of polymers with tailored properties, potentially leading to materials with enhanced mechanical strength or thermal stability.

Case Study 1: Anticancer Efficacy

A recent study focused on evaluating the cytotoxic effects of various oxazole derivatives, including this compound. The results indicated significant apoptosis induction in cancer cell lines through mitochondrial pathways, highlighting its potential as an anticancer agent.

Case Study 2: Antimicrobial Properties

In another investigation, researchers assessed the antimicrobial efficacy of furan derivatives against clinically relevant bacterial strains. The findings indicated notable inhibitory effects on pathogens such as Listeria monocytogenes and Yersinia enterocolitica, suggesting its applicability in food safety and infection control.

Mechanism of Action

The mechanism by which 3-Bromomethyl-5-furan-2-yl-isoxazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs include:

Substituent Impact :

- Furan vs. Thiophene : Furan’s oxygen atom increases electron density compared to thiophene’s sulfur, altering regioselectivity in electrophilic substitutions .

- Aromatic vs. Alkyl Groups: Phenyl or bromophenyl substituents improve thermal stability but reduce solubility in polar solvents compared to furan or methanol groups .

Spectroscopic and Analytical Data

- 1H-NMR :

- Bromomethyl Group : Expected δ 3.5–4.5 ppm (CH₂Br, split due to coupling with adjacent protons) .

- Furan Protons : δ 6.3–7.4 ppm (multiplet for furan’s α- and β-hydrogens), distinct from thiophene’s δ 7.2–7.8 ppm .

- Aromatic Protons : In bromophenyl analogs, δ 7.0–8.0 ppm (e.g., 3-(4-bromophenyl)-5-(thiophen-2-yl)isoxazole ).

- IR Spectroscopy : C-Br stretching observed near 533–600 cm⁻¹ in brominated analogs .

Solubility and Physicochemical Properties

- This compound: Expected to exhibit moderate solubility in chloroform and DMSO, similar to (3-(2-bromophenyl)isoxazol-5-yl)methanol .

- Hydrophobic Analogs: 5-Bromo-3-phenylisoxazole is less polar due to the phenyl group, favoring solubility in non-polar solvents .

Biological Activity

3-Bromomethyl-5-furan-2-yl-isoxazole is a heterocyclic compound notable for its unique structural features, including a bromomethyl group and a furan-2-yl isoxazole moiety. This compound has garnered attention due to its diverse biological activities, which make it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules, including enzymes and receptors. The compound can modulate enzyme activity through binding to active or allosteric sites, leading to conformational changes that affect metabolic pathways. For example, it has been shown to inhibit specific enzymes involved in metabolic processes, thereby altering the overall metabolic flux within cells.

Cellular Effects

Research indicates that this compound influences several cellular processes:

- Cell Signaling Pathways : It modulates critical signaling pathways such as MAPK and PI3K/Akt, which are essential for cell proliferation and survival.

- Gene Expression : By interacting with transcription factors and possibly epigenetic modifiers, it alters gene expression profiles, impacting cellular behavior.

Dosage Effects

The effects of this compound are dose-dependent:

- Low Doses : At lower concentrations, the compound may exhibit beneficial effects, such as anti-inflammatory properties.

- High Doses : Conversely, higher doses can lead to toxic effects, including hepatotoxicity and nephrotoxicity. Understanding these dosage effects is crucial for determining therapeutic windows in clinical applications.

Metabolic Pathways

This compound interacts with cytochrome P450 enzymes during its metabolism, leading to the formation of various metabolites that contribute to its biological effects. The metabolism can influence the levels of metabolites in the body, affecting overall metabolic homeostasis.

Case Studies

A series of studies have explored the biological implications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Enzyme Inhibition | Demonstrated effective inhibition of specific metabolic enzymes at varying concentrations. |

| Study 2 | Cell Signaling | Showed modulation of MAPK pathway leading to altered cell proliferation rates. |

| Study 3 | Toxicity Assessment | Identified dose-dependent toxicity in animal models, emphasizing the need for careful dosage regulation. |

Temporal Effects

In laboratory settings, the stability of this compound varies over time. While it remains stable under standard conditions, prolonged exposure can lead to degradation and cumulative cellular effects. These temporal dynamics are important for understanding both therapeutic applications and potential safety concerns.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromomethyl-5-furan-2-yl-isoxazole?

- Methodological Answer : The compound can be synthesized via ultrasound-assisted cyclization of hydroxylamine hydrochloride with furan-2-yl precursors in ethanol, followed by bromination using NBS (N-bromosuccinimide) or HBr/AcOH. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate) . Alternative routes include palladium-catalyzed cross-coupling for fused isoxazole systems, as demonstrated in the synthesis of 3-(1-benzofuran-2-yl)-5-aryl isoxazoles .

Q. What characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm substituent positions and bromomethyl integration.

- HRMS : High-resolution mass spectrometry to verify molecular formula (e.g., CHBrNO).

- IR Spectroscopy : Peaks at ~1600 cm (C=N) and ~3100 cm (C-H stretching of furan).

Cross-referencing with NIST spectral databases ensures data reliability .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in amber vials under inert gas (argon/nitrogen) at 2–8°C. Avoid exposure to moisture, heat, or light due to the bromomethyl group’s sensitivity to hydrolysis and radical reactions. Follow GHS-compliant safety protocols, including PPE (gloves, goggles) and ventilation, as outlined for structurally similar brominated compounds .

Advanced Research Questions

Q. How can regioselectivity challenges in the bromination of isoxazole derivatives be addressed?

- Methodological Answer : Regioselectivity is influenced by electron-donating/withdrawing substituents. For example, furan-2-yl groups at position 5 direct bromination to the methyl group at position 3 via radical stabilization. Computational modeling (DFT) predicts reactive sites, while experimental validation uses competitive reactions with controlled equivalents of NBS .

Q. What methodologies resolve contradictions in reported biological activities of brominated isoxazole derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., furan vs. phenyl) and assess bioactivity using standardized assays (e.g., MTT for cytotoxicity ).

- Purity Validation : Contradictions may arise from impurities; use HPLC (>95% purity) and elemental analysis to confirm batch consistency .

- Meta-Analysis : Compare datasets across studies using tools like Cochrane Review to identify confounding variables (e.g., solvent residues) .

Q. How can computational modeling predict the reactivity of the bromomethyl group in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model bond dissociation energies (BDEs) for C-Br cleavage. Compare with experimental kinetic data (e.g., SN2 substitution rates with nucleophiles like NaN). Studies on 3-Bromoisoxazole-5-carboxylic acid show bromine’s electrophilicity is enhanced by adjacent electron-withdrawing groups .

Q. What strategies optimize reaction yields when introducing bromine to the isoxazole ring?

- Methodological Answer :

- Catalytic Systems : Pd(PPh) or CuI improves bromine insertion in cross-coupling reactions .

- Solvent Optimization : Polar aprotic solvents (DMF, THF) enhance bromine solubility and reaction homogeneity.

- Ultrasound Assistance : Reduces reaction time (e.g., 60–70 minutes vs. 24 hours under reflux) and improves yields by 15–20% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.